ICDH Isoform Km Comparison
Oxalosuccinic acid functions as the primary product of a nondecarboxylating isocitrate dehydrogenase (HtICDH), which has markedly different kinetic parameters compared to a canonical decarboxylating ICDH (EcICDH). While EcICDH efficiently processes isocitrate to α‑ketoglutarate, HtICDH exhibits a significantly higher apparent Michaelis constant (Km) for isocitrate, demonstrating a lower affinity and a distinct catalytic role [1]. This difference is critical for identifying and characterizing non‑canonical ICDH enzymes, where the accumulation of oxalosuccinate, not α‑ketoglutarate, is the defining characteristic.
| Evidence Dimension | Apparent Michaelis Constant (Km) for Isocitrate |
|---|---|
| Target Compound Data | HtICDH: Apparent Km for isocitrate = 0.20 mM [1] |
| Comparator Or Baseline | EcICDH (decarboxylating ICDH): Apparent Km for isocitrate = ~0.008 mM [1] |
| Quantified Difference | 25-fold higher Km for the nondecarboxylating ICDH that produces oxalosuccinate. |
| Conditions | Kinetic assays with purified recombinant HtICDH (from Hydrogenobacter thermophilus) and EcICDH (from E. coli) using isocitrate and NAD+ as substrates [1]. |
Why This Matters
This 25‑fold difference in Km enables researchers to biochemically differentiate and study nondecarboxylating ICDH isoforms, for which oxalosuccinic acid is the specific and diagnostic reaction product.
- [1] Aoshima M, Ishii M, Igarashi Y. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase. J Bacteriol. 2008;190(6):2050-2055. View Source
